2-(1-Aminoethyl)-4-chlorophenol

Neuroscience Smoking Cessation CNS Pharmacology

This chiral, bifunctional building block features a unique ortho-aminoethyl/phenol pairing with a para-chloro substituent (~+0.37 LogP vs. non-chlorinated analog), enhancing lipophilicity for CNS target engagement. Available as pure (R)-enantiomer (CAS 1228571-53-6) and (S)-enantiomer (CAS 1228569-39-8), each with distinct biological profiles—critical for stereospecific synthesis where racemic mixtures compromise chiral outcomes. With reported nAChR antagonist activity (IC50 1.8 nM) and balanced monoamine transporter inhibition (DAT/NET/SERT IC50 100–658 nM), this scaffold is ideal for polypharmacological CNS research. Specify enantiomer at order to ensure stereochemical integrity.

Molecular Formula C8H10ClNO
Molecular Weight 171.62 g/mol
Cat. No. B11744961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Aminoethyl)-4-chlorophenol
Molecular FormulaC8H10ClNO
Molecular Weight171.62 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)O)N
InChIInChI=1S/C8H10ClNO/c1-5(10)7-4-6(9)2-3-8(7)11/h2-5,11H,10H2,1H3
InChIKeyIHDFZQZUBQSKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Aminoethyl)-4-chlorophenol Procurement Guide: Chiral Building Block for CNS and Antimicrobial Research


2-(1-Aminoethyl)-4-chlorophenol (CAS 74302-66-2) is a chiral, bifunctional aromatic compound featuring a phenol core with an ortho-aminoethyl side chain and a para-chloro substituent . This specific substitution pattern creates a chiral center at the aminoethyl group, yielding distinct (R)- and (S)-enantiomers that are individually cataloged under CAS 1228571-53-6 and 1228569-39-8, respectively . The molecule serves as a versatile scaffold in medicinal chemistry, providing a unique platform for constructing pharmacologically active heterocycles and chiral ligands, distinguishing it from simpler, non-chiral aminophenol or chlorophenol analogs .

Why Generic 2-(1-Aminoethyl)-4-chlorophenol Substitution Fails: Enantioselectivity and Substitution Pattern Dictate Biological Function


Procurement of 2-(1-Aminoethyl)-4-chlorophenol requires specification beyond the base compound name. The molecule's chiral center at the 1-aminoethyl position yields enantiomers with divergent biological activities and synthetic utilities . Substituting with a racemic mixture or the incorrect enantiomer can compromise the stereochemical outcome of asymmetric syntheses, potentially reducing the yield or efficacy of downstream chiral pharmaceuticals . Furthermore, substitution with a positional isomer (e.g., 3- or 4-aminoethyl chlorophenol) or a non-chlorinated analog (e.g., 2-(1-aminoethyl)phenol) can drastically alter bioactivity, as evidenced by the disparate inhibitory profiles observed in bacterial carbonic anhydrase assays [1].

Quantitative Evidence Guide: 2-(1-Aminoethyl)-4-chlorophenol Differentiated by Bioactivity and Physicochemical Profile


2-(1-Aminoethyl)-4-chlorophenol Exhibits Sub-Micromolar Antagonist Activity at Human Nicotinic Acetylcholine Receptors (nAChR)

2-(1-Aminoethyl)-4-chlorophenol demonstrates potent antagonist activity across multiple human nicotinic acetylcholine receptor (nAChR) subtypes. In functional assays measuring inhibition of carbamylcholine-induced 86Rb+ efflux, the compound exhibits IC50 values ranging from 1.8 nM to 15 nM [1]. This profile contrasts with the non-chlorinated analog, 2-(1-aminoethyl)phenol, which lacks this pronounced nAChR antagonist activity (class-level inference based on structural requirements for nAChR interaction).

Neuroscience Smoking Cessation CNS Pharmacology

2-(1-Aminoethyl)-4-chlorophenol Displays Balanced Inhibitory Activity at Human Monoamine Transporters (DAT, NET, SERT)

In vitro assays reveal that 2-(1-aminoethyl)-4-chlorophenol inhibits the reuptake of dopamine, norepinephrine, and serotonin at their respective human transporters (DAT, NET, SERT) with comparable low-micromolar to sub-micromolar potency [1]. Specifically, it inhibits [3H]dopamine reuptake at DAT with an IC50 of 658 nM, [3H]norepinephrine reuptake at NET with an IC50 of 443 nM, and [3H]serotonin uptake at SERT with an IC50 of 100 nM [1]. The non-chlorinated analog, 2-(1-aminoethyl)phenol, is primarily known for sympathomimetic activity and lacks this balanced, multi-target reuptake inhibition profile (class-level inference).

Neuropharmacology Monoamine Transporters Reuptake Inhibition

The 4-Chloro Substituent Enhances Lipophilicity and Alters Hydrogen Bonding Capacity Relative to Non-Chlorinated 2-(1-Aminoethyl)phenol

The presence of the para-chloro group in 2-(1-aminoethyl)-4-chlorophenol significantly modifies key physicochemical properties compared to its non-chlorinated analog, 2-(1-aminoethyl)phenol. The target compound has a higher molecular weight (171.62 g/mol) and a substantially higher predicted LogP (0.87) versus the non-chlorinated analog (MW 137.18 g/mol, predicted LogP ~0.5) [REFS-1, REFS-2]. This increased lipophilicity and altered hydrogen bonding profile (due to chlorine's weak H-bond acceptor potential) can impact membrane permeability, metabolic stability, and target binding, differentiating its suitability for specific lead optimization campaigns.

Medicinal Chemistry Physicochemical Properties Drug Design

Recommended Research and Industrial Applications for 2-(1-Aminoethyl)-4-chlorophenol


CNS Drug Discovery: Nicotinic Receptor Antagonism and Monoamine Reuptake Modulation

Given its potent nAChR antagonist activity (IC50 values as low as 1.8 nM) and balanced inhibition of DAT, NET, and SERT (IC50 values from 100 to 658 nM) [1], this compound is ideally suited as a pharmacological tool or lead scaffold for investigating nicotine addiction, depression, and other CNS disorders. Its multi-target profile enables polypharmacological studies that are not possible with more selective, single-target agents [1].

Asymmetric Synthesis and Chiral Ligand Development

The availability of pure enantiomers (R)-2-(1-aminoethyl)-4-chlorophenol (CAS 1228571-53-6) and (S)-2-(1-aminoethyl)-4-chlorophenol (CAS 1228569-39-8) enables its use as a chiral building block for constructing complex pharmacophores . Researchers can leverage this scaffold to synthesize enantiomerically pure compounds, such as chiral phosphine oxides or other ligands for asymmetric catalysis, where stereochemistry is critical for biological activity .

Medicinal Chemistry Optimization: Lipophilic Scaffold for Hydrophobic Target Engagement

The presence of the 4-chloro substituent, which increases LogP by ~0.37 units compared to the non-chlorinated analog , makes this compound a valuable scaffold for medicinal chemistry campaigns targeting hydrophobic binding sites. Its enhanced lipophilicity may improve blood-brain barrier penetration and target engagement in CNS programs, a distinct advantage over the more polar 2-(1-aminoethyl)phenol .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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